molecular formula C24H48O5 B155620 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate CAS No. 10233-24-6

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate

Cat. No.: B155620
CAS No.: 10233-24-6
M. Wt: 416.6 g/mol
InChI Key: QKSBICQDOPKLQM-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate, also known as tetraethylene glycol monostearate, is an organic compound with the molecular formula C26H52O6. It is a type of ester formed from stearic acid and tetraethylene glycol. This compound is known for its surfactant properties and is commonly used in various industrial and cosmetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with tetraethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. The hydroxyl groups in the tetraethylene glycol moiety interact with water molecules, while the stearate moiety interacts with hydrophobic substances, facilitating the formation of stable emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate is unique due to its specific combination of tetraethylene glycol and stearic acid, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-22-28-21-20-27-19-18-25/h25H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSBICQDOPKLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144908
Record name Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10233-24-6
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10233-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl stearate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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